molecular formula C9H17N B084306 1,1,3,3-Tetramethylbutyl isocyanide CAS No. 14542-93-9

1,1,3,3-Tetramethylbutyl isocyanide

Cat. No. B084306
CAS RN: 14542-93-9
M. Wt: 139.24 g/mol
InChI Key: YVPXQMYCTGCWBE-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylbutyl isocyanide is a sterically hindered isocyanate . It is also known by other names such as Thiocarbamide, 1,1,3,3,-Tetramethylbutylisonitrile, Walborsky reagent, and tert-Octylisonitrile .


Synthesis Analysis

The synthesis of 1,1,3,3-Tetramethylbutyl isocyanide has been reported from tert-octylamine . In one method, a stirred solution of N-(1,1,3,3-tetramethylbutyl) formamide in DMF was added dropwise, under a nitrogen atmosphere, a solution made up of thionyl chloride dissolved in DMF .


Molecular Structure Analysis

The chemical formula of 1,1,3,3-Tetramethylbutyl isocyanide is (CH₃)₃CCH₂C(CH₃)₂NC . It has a molar mass of 139.24 g/mol .


Chemical Reactions Analysis

1,1,3,3-Tetramethylbutyl isocyanide may be used in the synthesis of amides by Grignard reaction .


Physical And Chemical Properties Analysis

1,1,3,3-Tetramethylbutyl isocyanide has a boiling point of 55-57 °C at 15 hPa . It has a density of 0.80 g/cm3 at 20 °C . The refractive index is 1.4178 at 30°C, 589 nm .

Scientific Research Applications

  • Synthesis of α-metalloaldimines and Acyl Anion Equivalents : 1,1,3,3-Tetramethylbutyl isocyanide is used in adding organometallic reagents to produce α-metalloaldimines and serves as a synthetically useful acyl anion equivalent (Walborsky, Topolski, & Le Picard, 2014).

  • Insertion into Metal-Sulfur Bonds : This compound has been shown to insert into metal-sulfur bonds in a reaction catalyzed by tetrakis(triphenylphosphine)palladium, demonstrating its reactivity in forming complex structures (Kuniyasu, Sugoh, Su, & Kurosawa, 1997).

  • Synthesis of Dianion Dialkali Metals of Tetrasilabicyclopentylidene : It was used in the intramolecular bissilylation of 3,3,6,6,7,7,10,10-octamethyl-3,6,7,10-tetrasilacyclodecyne at high pressures to produce octamethyl-tetrasilabicyclopentylidene, further reacting with alkali metals (Sekiguchi, Ichinohe, Kabuto, & Sakurai, 1995).

  • Oxidative Coupling with Toluene Derivatives : Demonstrated in a study showing unusual oxidative coupling of isocyanide and toluene derivatives, expanding the reactivity profile of isocyanide (Liu et al., 2016).

  • Preparation of 1-d-Aldehydes from Organometallic Reagents : This compound is involved in the preparation of 1-d-aldehydes from organometallic reagents, showcasing its role in complex chemical syntheses (Niznik, Morrison, & Walborsky, 2003).

  • Metal-Catalyzed C-H Functionalization : Isocyanides, including 1,1,3,3-Tetramethylbutyl isocyanide, have seen extensive use in metal-catalyzed C-H bond functionalization, which is significant for organic synthesis and drug discovery (Song & Xu, 2017).

  • Trityl Isocyanide in Multicomponent Chemistry : Used as a versatile application in multicomponent chemistry, acting as a cyanide source in Strecker reaction and a convertible isocyanide in N-acyl amino acids preparation (Cioc et al., 2016).

  • Assembly of 5-Aminothiazoles : Facilitated the synthesis of novel 5-aminothiazoles based on the Ugi reaction, demonstrating its utility in creating diverse chemical structures (Thompson & Chen, 2008).

Safety And Hazards

1,1,3,3-Tetramethylbutyl isocyanide is a flammable liquid and vapour . It should be kept away from heat, hot surfaces, sparks, open flames and other ignition sources. It should be stored in a dry, cool and well-ventilated place, and the container should be kept closed when not in use .

properties

IUPAC Name

2-isocyano-2,4,4-trimethylpentane
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InChI

InChI=1S/C9H17N/c1-8(2,3)7-9(4,5)10-6/h7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPXQMYCTGCWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9065784
Record name Pentane, 2-isocyano-2,4,4-trimethyl-
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Molecular Weight

139.24 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 1,1,3,3-Tetramethylbutyl isocyanide
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Product Name

1,1,3,3-Tetramethylbutyl isocyanide

CAS RN

14542-93-9
Record name 2-Isocyano-2,4,4-trimethylpentane
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Record name 1,1,3,3-Tetramethylbutyl isocyanate
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Record name Pentane, 2-isocyano-2,4,4-trimethyl-
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Record name Pentane, 2-isocyano-2,4,4-trimethyl-
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Record name 1,1,3,3-Tetramethylbutyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
A Jafari, A Ramazani, M Rouhani - Bulg. Chem. Commun, 2015 - academia.edu
In the present paper, we have performed the synthesis of fully substituted propane dibenzoate derivatives via the reactions of 2-oxopropyl benzoate with 1, 1, 3, 3-tetramethylbutyl …
Number of citations: 4 www.academia.edu
E Soleimani, M Zainali - The Journal of Organic Chemistry, 2011 - ACS Publications
A novel four-component reaction between 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols has been developed for a highly efficient preparation of alkyl-2-(1-(…
Number of citations: 51 pubs.acs.org
A Ramazani, MV Holagh - Phosphorus, Sulfur, and Silicon and the …, 2008 - Taylor & Francis
Protonation of the reactive intermediates produced in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates by benzoic acid leads to vinyltriphenylphosphonium …
Number of citations: 12 www.tandfonline.com
MP Periasamy, HM Walborsky - The Journal of Organic Chemistry, 1974 - ACS Publications
Metallo aldimines were prepared by the addition of organolithium reagents to íerí-butyl isocyanide, 1, 1, 3, 3-tetramethylbutyl isocyanide, 2-phenyl-2-butyl isocyanide, and …
Number of citations: 54 pubs.acs.org
E Soleimani, M Zainali, N Ghasemi, B Notash - Tetrahedron, 2013 - Elsevier
A four-component reaction between 2-formylbenzoic acid, malononitrile, isocyanides, and primary alkyl amines has been developed for an efficient preparation of 2-(1-(alkylcarbamoyl)-…
Number of citations: 23 www.sciencedirect.com
MP Periasamy - 1974 - search.proquest.com
The reactions of organolithium reagents, ūrignard reagents, and organocopper reagents with triphenylmethyl isocyanide are discussed. An excellent new synthetic route for the …
Number of citations: 2 search.proquest.com
E Vessally, E Fereyduni, H Shabrendi… - Spectrochimica Acta Part …, 2013 - Elsevier
N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino))-1-benzofuran-3-yl]amine, 7, was synthesized and characterized by elemental analysis, FT-IR, 1 H and 13 C NMR spectra…
Number of citations: 13 www.sciencedirect.com
GE Niznik, HM Walborsky - The Journal of Organic Chemistry, 1974 - ACS Publications
The reaction of 1-methyl-2, 2-diphenylcyclopropyllithium (1) with 1, 1, 3, 3-tetramethylbutyl isocyanide re-sulted in a ring enlargement to yield 2, 2-diphenyl-4-methylcyclobutanone (2). A …
Number of citations: 21 pubs.acs.org
SE Denmark, Y Fan - The Journal of Organic Chemistry, 2005 - ACS Publications
The generality of catalytic, enantioselective α-additions of isocyanides to aldehydes has been demonstrated (Passerini-type reactions). The catalytic system of silicon tetrachloride and a …
Number of citations: 158 pubs.acs.org
MA Mironov - … Chemistry: Applications in Synthesis and Material …, 2012 - Wiley Online Library
The isocyano group is an unusual functionality, which may react with electrophiles, nucleophiles, and radicals under various conditions, giving rise to different primary imine adducts [1]. …
Number of citations: 14 onlinelibrary.wiley.com

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